molecular formula C19H17N3O2S2 B2719890 N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921582-85-6

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2719890
CAS RN: 921582-85-6
M. Wt: 383.48
InChI Key: RUDKUSVAUWEDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MTB is a thiazole derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In

Scientific Research Applications

Anticancer Applications

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. These compounds have shown moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in efficacy (Ravinaik et al., 2021).

Antimicrobial Applications

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and shown potent antimicrobial activity against a range of bacterial and fungal strains, with some molecules displaying higher potency than reference drugs (Bikobo et al., 2017).

Synthesis and Docking Studies

Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been reported, showing promising anticancer activity through in vitro evaluations and molecular docking studies. These studies suggest potential mechanisms of action and favorable ADMET properties (Tiwari et al., 2017).

Gelation Behavior

The role of methyl functionality and S⋯O interaction in the gelation behavior of N-(thiazol-2-yl) benzamide derivatives was investigated, revealing insights into the impact of molecular structure on gelation/non-gelation behavior. This work highlights the potential of these compounds in material science applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDKUSVAUWEDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.